Acethydrazide
Overview
Description
Acethydrazide, also known as acetic acid hydrazide, is an organic compound with the molecular formula CH₃CONHNH₂. It is a derivative of acetic acid and hydrazine, and it appears as white crystals with a melting point of 58-68°C. This compound is soluble in water and is used in various chemical syntheses and industrial applications.
Scientific Research Applications
Acethydrazide has a wide range of applications in scientific research, including:
Safety and Hazards
Mechanism of Action
Target of Action
Acethydrazide, also known as Acetohydrazide, is an organic compound with the formula CH3CONHNH2 It’s known that hydrazides, in general, can interact with various biological targets depending on their structure and the presence of other functional groups .
Mode of Action
It’s known that hydrazides can undergo catalytic hydrogenation to produce various derivatives . These derivatives can interact with different biological targets, leading to various biochemical changes .
Biochemical Pathways
It’s known that hydrazides can participate in various biochemical reactions, potentially affecting multiple pathways
Result of Action
It’s known that hydrazides and their derivatives can have various effects at the molecular and cellular level, depending on their structure and the presence of other functional groups .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other chemicals can affect the stability and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acethydrazide can be synthesized using acetic acid and hydrazine hydrate as raw materials. The reaction typically involves the use of solid acid catalysts such as H β type or HY type solid acid sieves. The reaction is carried out at a certain temperature, and the water generated during the reaction is continuously removed to promote the progress of the hydrazidesization reaction. This method is efficient, with high reaction yields and the catalyst being easily recyclable .
Another common method involves a two-step reaction process. The first step is the esterification of acetic acid with ethyl alcohol under the influence of concentrated sulfuric acid to produce ethyl acetate. The second step involves the hydrazinolysis of ethyl acetate with hydrazine hydrate in an alcohol solvent to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid acid catalysts in industrial settings helps in reducing production costs, minimizing waste, and improving overall efficiency. The continuous removal of water during the reaction is crucial to achieving high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acethydrazide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form acetic acid and nitrogen gas.
Reduction: It can be reduced to form N’-methyl this compound.
Substitution: This compound can react with aldehydes and ketones to form hydrazones through a Schiff-base reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation is used for reduction reactions.
Substitution: Aldehydes and ketones are common reagents in Schiff-base reactions, often carried out under acidic or basic conditions.
Major Products Formed
Oxidation: Acetic acid and nitrogen gas.
Reduction: N’-methyl this compound.
Substitution: Hydrazones, which are useful intermediates in various organic syntheses.
Comparison with Similar Compounds
Similar Compounds
- Acetohydrazide
- Acetylhydrazine
- Ethanehydrazonic acid
Uniqueness
Acethydrazide is unique due to its versatility in forming hydrazones, which are valuable intermediates in organic synthesis. Its ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
acetohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLXLNCGODUUOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9020900 | |
Record name | Monoacetyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1068-57-1 | |
Record name | Acetohydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1068-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001068571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acethydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acethydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2271 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, hydrazide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Monoacetyl hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9020900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.681 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACETYLHYDRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SK0DPC9098 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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